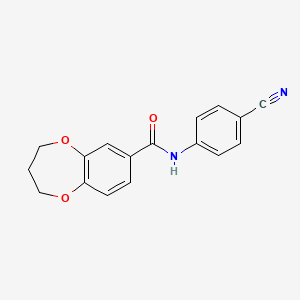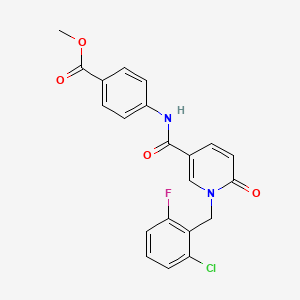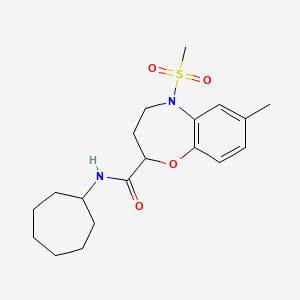![molecular formula C20H14F3N5O2S B11249985 2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B11249985.png)
2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenyl group, a trifluoromethyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 5-phenyl-1,2,4-triazole-3-thiol, and a pyrimidine derivative. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile.
-
Introduction of the Sulfanyl Group: : The sulfanyl group is introduced by reacting the triazolopyrimidine core with a suitable thiolating agent, such as thiourea or a thiol derivative. This reaction is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate.
-
Acetamide Formation: : The final step involves the introduction of the acetamide moiety. This can be achieved by reacting the intermediate product with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of 2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
-
Substitution: : The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethyl groups. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives, substituted phenyl and trifluoromethyl derivatives
Aplicaciones Científicas De Investigación
2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
-
Medicinal Chemistry: : The compound has shown potential as a lead compound for the development of new drugs, particularly for the treatment of cancer, infectious diseases, and neurological disorders. Its unique structure allows for interactions with various biological targets, making it a valuable scaffold for drug design.
-
Pharmacology: : Studies have demonstrated the compound’s ability to modulate various biological pathways, including enzyme inhibition, receptor binding, and signal transduction. This makes it a useful tool for studying the mechanisms of action of various drugs and for identifying new therapeutic targets.
-
Materials Science: : The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors, sensors, and catalysts. Its ability to undergo various chemical reactions allows for the modification of its properties to suit specific applications.
Mecanismo De Acción
The mechanism of action of 2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with various molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This can lead to the modulation of various biochemical pathways and physiological processes.
-
Receptor Binding: : The compound can bind to specific receptors on the surface of cells, leading to the activation or inhibition of signal transduction pathways. This can result in changes in cellular function and behavior.
-
Signal Transduction: : The compound can modulate signal transduction pathways by interacting with various signaling molecules, such as kinases, phosphatases, and transcription factors. This can lead to changes in gene expression and cellular responses.
Comparación Con Compuestos Similares
2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can be compared with other similar compounds, such as:
-
Triazolopyrimidine Derivatives: : These compounds share the triazolopyrimidine core and exhibit similar chemical properties and biological activities. Examples include 7-phenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine and 7-methyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine.
-
Phenylacetamide Derivatives: : These compounds share the phenylacetamide moiety and exhibit similar chemical properties and biological activities. Examples include N-phenylacetamide and N-(4-chlorophenyl)acetamide.
-
Trifluoromethyl Derivatives: : These compounds share the trifluoromethyl group and exhibit similar chemical properties and biological activities. Examples include 4-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)aniline.
The uniqueness of 2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its combination of these structural features, which allows for a wide range of chemical reactions and biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H14F3N5O2S |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H14F3N5O2S/c21-20(22,23)13-6-8-14(9-7-13)24-17(30)11-31-19-27-26-18-25-16(29)10-15(28(18)19)12-4-2-1-3-5-12/h1-10H,11H2,(H,24,30)(H,25,26,29) |
Clave InChI |
DCIBGWNPZWZWMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11249912.png)
![methyl 4-methyl-3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11249915.png)
![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11249922.png)
![6-methyl-N-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11249930.png)
![1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one](/img/structure/B11249931.png)

![2'-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11249953.png)

![3-((4-fluorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11249991.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B11249999.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11250001.png)

![Methyl 4-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11250010.png)
